molecular formula C16H16ClN3O2S B2700021 N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride CAS No. 1327422-86-5

N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride

Cat. No.: B2700021
CAS No.: 1327422-86-5
M. Wt: 349.83
InChI Key: WYSYSSXLAFGREC-UHFFFAOYSA-N
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Description

N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride is a synthetic small molecule characterized by a bicyclic thiazolo[5,4-c]pyridine core substituted with a methyl group at position 5 and a benzofuran-2-carboxamide moiety at position 2. The hydrochloride salt enhances solubility and stability for pharmaceutical applications. This compound is structurally optimized for biological activity, likely targeting coagulation factors (e.g., Factor Xa) based on its structural analogs .

Properties

IUPAC Name

N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1-benzofuran-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S.ClH/c1-19-7-6-11-14(9-19)22-16(17-11)18-15(20)13-8-10-4-2-3-5-12(10)21-13;/h2-5,8H,6-7,9H2,1H3,(H,17,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSYSSXLAFGREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its neuroprotective effects, antioxidant properties, and mechanisms of action based on diverse research findings.

  • Chemical Name : this compound
  • CAS Number : 720720-96-7
  • Molecular Formula : C13H14ClN3O2S
  • Molecular Weight : 307.79 g/mol

Neuroprotective Effects

Research has indicated that compounds similar to N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide exhibit significant neuroprotective effects. A study synthesized a series of benzofuran derivatives and evaluated their neuroprotective activities against NMDA-induced excitotoxicity in rat cortical neurons. The findings revealed that specific substitutions in the benzofuran structure enhanced neuroprotection:

  • Compound 1f : Exhibited potent neuroprotective action comparable to memantine at a concentration of 30 μM.
  • Compound 1j : Showed marked anti-excitotoxic effects at concentrations of 100 and 300 μM.

These results suggest that structural modifications can significantly influence the neuroprotective efficacy of related compounds .

Antioxidant Activity

The antioxidant properties of the compound were assessed through in vitro assays. The ability to scavenge free radicals and inhibit lipid peroxidation was evaluated using rat brain homogenates. Compounds with methyl (-CH3) and hydroxyl (-OH) substitutions demonstrated considerable antioxidant activity, indicating their potential role in protecting neuronal cells from oxidative stress.

The proposed mechanisms for the biological activity of N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide include:

  • NMDA Receptor Modulation : Similar compounds have been shown to act as NMDA antagonists, which may contribute to their neuroprotective properties.
  • Antioxidant Mechanisms : The ability to scavenge reactive oxygen species (ROS) plays a crucial role in mitigating oxidative damage in neuronal cells.

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship (SAR) provides insights into how modifications affect biological activity:

SubstitutionEffect on Activity
-CH3 at R2Enhanced neuroprotection
-OH at R3Moderate antioxidant activity

These findings underscore the importance of specific functional groups in optimizing the biological efficacy of benzofuran derivatives.

Case Studies and Research Findings

  • Neuroprotection Against Excitotoxicity :
    • In vitro studies demonstrated that selected derivatives protected against NMDA-induced neuronal damage.
    • The protective effects were attributed to both receptor modulation and antioxidant capabilities.
  • Antioxidant Evaluation :
    • Compounds were tested for their ability to inhibit lipid peroxidation; results showed significant inhibition correlating with structural modifications.
  • Clinical Implications :
    • Given their dual action as neuroprotectants and antioxidants, these compounds may have therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a family of thiazolo[5,4-c]pyridine derivatives with diverse substituents influencing pharmacological properties. Below is a comparative analysis with key analogs:

Compound Core Structure Substituents Biological Role Key Differences
Target Compound Thiazolo[5,4-c]pyridine 5-methyl, benzofuran-2-carboxamide, hydrochloride Likely anticoagulant/FXa inhibitor (inferred from analogs) Unique benzofuran group enhances aromatic stacking and metabolic stability
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride Thiazolo[5,4-c]pyridine 5-benzyl, 4-tert-butylbenzamide, hydrochloride Undisclosed (structural analog for coagulation studies) Bulkier benzyl/tert-butyl groups may increase lipophilicity but reduce solubility
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride Thiazolo[5,4-c]pyridine 5-methyl, carboxylic acid, hydrochloride Intermediate for Edoxaban (FXa inhibitor) Carboxylic acid enables conjugation to amides; lacks bioactive benzofuran moiety
Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate Hydrochloride Thiazolo[5,4-c]pyridine Ethyl ester, hydrochloride Synthetic intermediate Ester group improves membrane permeability but requires hydrolysis for activity
N-(5-Chloropyridin-2-yl)-...-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]ethanediamide Thiazolo[5,4-c]pyridine (embedded in macrocycle) 5-methyl, complex ethanediamide/cyclohexyl substituents, p-toluenesulfonate Protease inhibition (hypothesized from structural motifs) Macrocyclic design targets distinct enzymatic pockets; sulfonate salt alters PK

Key Findings

Substituent Impact on Activity: The benzofuran-2-carboxamide group in the target compound may enhance binding to FXa via π-π interactions compared to 4-tert-butylbenzamide in , which relies on hydrophobic interactions . The 5-methyl substituent (vs.

Salt Form and Solubility :

  • Hydrochloride salts (target compound, ) are common for improved aqueous solubility. In contrast, the p-toluenesulfonate in may offer tailored crystallinity for specific formulations.

Synthetic Utility :

  • Carboxylic acid derivatives (e.g., ) serve as intermediates for amide coupling, enabling rapid diversification of the thiazolo[5,4-c]pyridine scaffold .

Biological Selectivity: The target compound’s benzofuran group may confer selectivity over analogs with bulkier substituents (e.g., ), which could nonspecifically bind to off-target hydrophobic pockets.

Research Implications

The structural versatility of the thiazolo[5,4-c]pyridine core allows for fine-tuning pharmacokinetic and pharmacodynamic profiles. The target compound’s design balances lipophilicity (methyl group) and binding specificity (benzofuran), positioning it as a promising candidate for anticoagulant development. Further studies should validate its FXa inhibition potency and compare it directly with Edoxaban derivatives .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for purity?

The synthesis involves multi-step reactions, starting with the condensation of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid with benzofuran-2-carboxamide. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt under inert conditions (e.g., dry DCM) to minimize side reactions .
  • Hydrochloride salt formation : React the free base with HCl in ethanol, followed by recrystallization from acetonitrile to enhance purity .
  • Optimization : Control temperature (20–25°C), solvent polarity, and stoichiometry of reagents to achieve yields >75% and HPLC purity ≥98% .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to verify the integration of aromatic protons (benzofuran) and thiazolo-pyridine methyl groups .
  • HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water gradient) to quantify purity and detect byproducts (e.g., unreacted intermediates) .
  • Elemental analysis : Validate the hydrochloride salt composition (C, H, N, S, Cl) within ±0.4% of theoretical values .

Q. How can researchers identify potential pharmacological targets for this compound?

  • In silico docking : Screen against kinase or GPCR libraries (e.g., PDB, ChEMBL) to prioritize targets like serotonin receptors or MAP kinases, leveraging the thiazolo-pyridine scaffold’s known affinity .
  • In vitro binding assays : Use radioligand displacement (e.g., 3^3H-5-HT for serotonin receptors) to quantify IC50_{50} values .

Advanced Research Questions

Q. What strategies resolve contradictory data in pharmacological activity across structural analogs?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., benzofuran vs. naphthamide derivatives) on target binding using molecular dynamics simulations .
  • Metabolic stability testing : Assess cytochrome P450 interactions (e.g., CYP3A4 inhibition) to explain discrepancies in in vivo efficacy .

Q. How to design in vivo studies to evaluate pharmacokinetics and toxicity?

  • Dose-ranging in rodents : Administer 1–50 mg/kg (oral/i.v.) to measure plasma half-life, bioavailability, and brain penetration via LC-MS/MS .
  • Toxicology endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) after 14-day repeated dosing .

Q. What methods assess chemical stability under varying pH and oxidative conditions?

  • Forced degradation studies : Expose to 0.1N HCl (acidic), 0.1N NaOH (basic), and 3% H2_2O2_2 (oxidative) at 40°C for 24 hours. Monitor degradation via UPLC-MS .
  • Solid-state stability : Store at 25°C/60% RH for 6 months; use XRPD to detect polymorphic changes .

Q. How can computational modeling predict off-target interactions?

  • Pharmacophore mapping : Align with known inhibitors (e.g., kinase ATP-binding sites) using Schrödinger Suite .
  • ADMET prediction : Use SwissADME to estimate logP, blood-brain barrier penetration, and hERG liability .

Q. What protocols isolate and characterize synthetic impurities?

  • Preparative HPLC : Collect impurity peaks using a C18 column (10–90% acetonitrile gradient) .
  • High-resolution MS : Confirm molecular formulas (e.g., dimerization byproducts) with <5 ppm mass accuracy .

Q. How to scale synthesis without compromising yield or purity?

  • Flow chemistry : Optimize residence time and temperature for amide coupling in continuous reactors .
  • Quality-by-design (QbD) : Define critical process parameters (CPPs) like mixing speed and reagent addition rate using DOE software .

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